![molecular formula C23H27BrO2 B15212948 2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran) CAS No. 917571-17-6](/img/structure/B15212948.png)
2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan) is an organic compound characterized by the presence of a bromophenyl group and two tert-butyl furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan) typically involves the reaction of 4-bromobenzaldehyde with 2-(tert-butyl)furan in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan rings can undergo oxidation to form corresponding furanones.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include furanones and other oxidized derivatives.
Reduction Reactions: Products include reduced forms of the original compound with altered oxidation states.
Scientific Research Applications
5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan) involves its interaction with specific molecular targets and pathways. The bromophenyl group and furan rings can interact with biological macromolecules, leading to various biochemical effects. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2,2’-((4-Bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Similar in structure but with different functional groups.
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): Contains similar tert-butyl groups but differs in the core structure.
Uniqueness
5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan) is unique due to the presence of both bromophenyl and tert-butyl furan groups, which confer distinct chemical and biological properties
Properties
CAS No. |
917571-17-6 |
|---|---|
Molecular Formula |
C23H27BrO2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[(4-bromophenyl)-(5-tert-butylfuran-2-yl)methyl]-5-tert-butylfuran |
InChI |
InChI=1S/C23H27BrO2/c1-22(2,3)19-13-11-17(25-19)21(15-7-9-16(24)10-8-15)18-12-14-20(26-18)23(4,5)6/h7-14,21H,1-6H3 |
InChI Key |
ARTNPBCSLBTXTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)Br)C3=CC=C(O3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


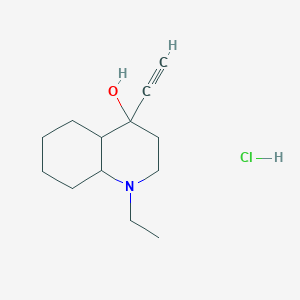
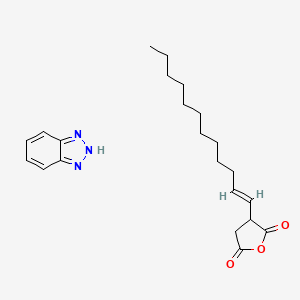
![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
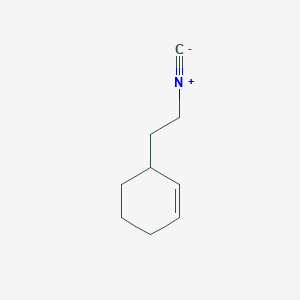
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)


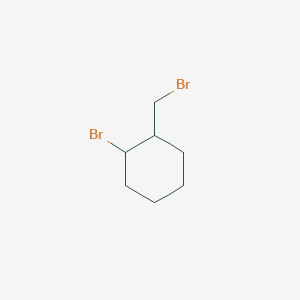
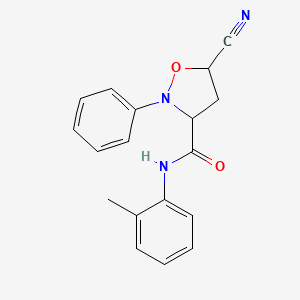
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)


